
4-(2,4,6-Trimethylbenzyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,6-Trimethylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidin-4-ol under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been evaluated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including HIV.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which 4-(2,4,6-Trimethylbenzyl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist to certain receptors, enzymes, or other biological molecules, leading to its biological effects.
Comparación Con Compuestos Similares
4-(2,4,6-Trimethylbenzyl)piperidin-4-ol is similar to other piperidin-4-ol derivatives, such as 1,2,5-trimethylpiperidin-4-ol and 1,2,6-trimethylpiperidin-4-ol
List of Similar Compounds
1,2,5-Trimethylpiperidin-4-ol
1,2,6-Trimethylpiperidin-4-ol
1,3,5-Trimethylpiperidin-4-ol
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-[(2,4,6-trimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-11-8-12(2)14(13(3)9-11)10-15(17)4-6-16-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3 |
Clave InChI |
VHEFRXURPDLSCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2(CCNCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




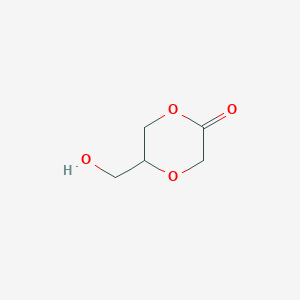


![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
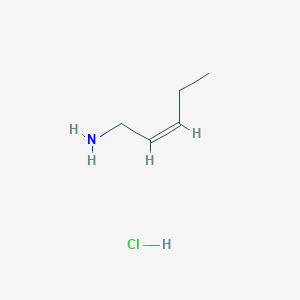
![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
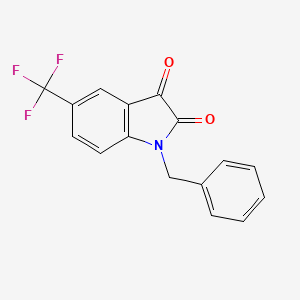
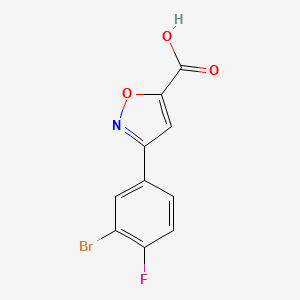
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
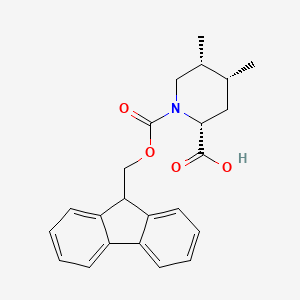
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)
